

Pharmacological Profile of AK-778-Xxmu: A Technical Guide

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Compound of Interest

Compound Name: AK-778-Xxmu

Cat. No.: B12420441

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Introduction

Inhibitor of DNA binding 2 (ID2) is a member of the inhibitor of differentiation (ID) family of proteins, which act as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. ID proteins play crucial roles in cell cycle progression, differentiation, and angiogenesis. In many aggressive cancers, such as glioma, ID2 is overexpressed and associated with malignant progression and poor clinical outcomes^{[1][2]}. **AK-778-Xxmu** is a potent and selective small-molecule antagonist of ID2, identified through pharmacophore-based virtual screening^{[1][2]}. This document provides a comprehensive overview of the pharmacological profile of **AK-778-Xxmu**, including its binding affinity, in vitro and in vivo efficacy, and mechanism of action.

Quantitative Pharmacological Data

The key pharmacological parameters of **AK-778-Xxmu** are summarized below. These data highlight its potency and activity in relevant cancer models.

Table 1: In Vitro Binding and Efficacy of **AK-778-Xxmu**

Parameter	Value	Cell Lines	Description
Binding Affinity (KD)	129 nM[1][3][4][5][6]	-	Dissociation constant, measured by Surface Plasmon Resonance (SPR), indicating high affinity between AK-778-Xxmu and the ID2 protein.
Cytotoxicity (IC50)	15.5 μ M[3]	U87 (Human glioma)	Half-maximal inhibitory concentration for cell viability after 24-hour exposure.
18.7 μ M[3]	HS683 (Human glioma)		Half-maximal inhibitory concentration for cell viability after 24-hour exposure.
21.3 μ M[3]	GL261 (Murine glioma)		Half-maximal inhibitory concentration for cell viability after 24-hour exposure.

Table 2: In Vivo Efficacy of **AK-778-Xxmu** in a U87 Glioma Xenograft Model

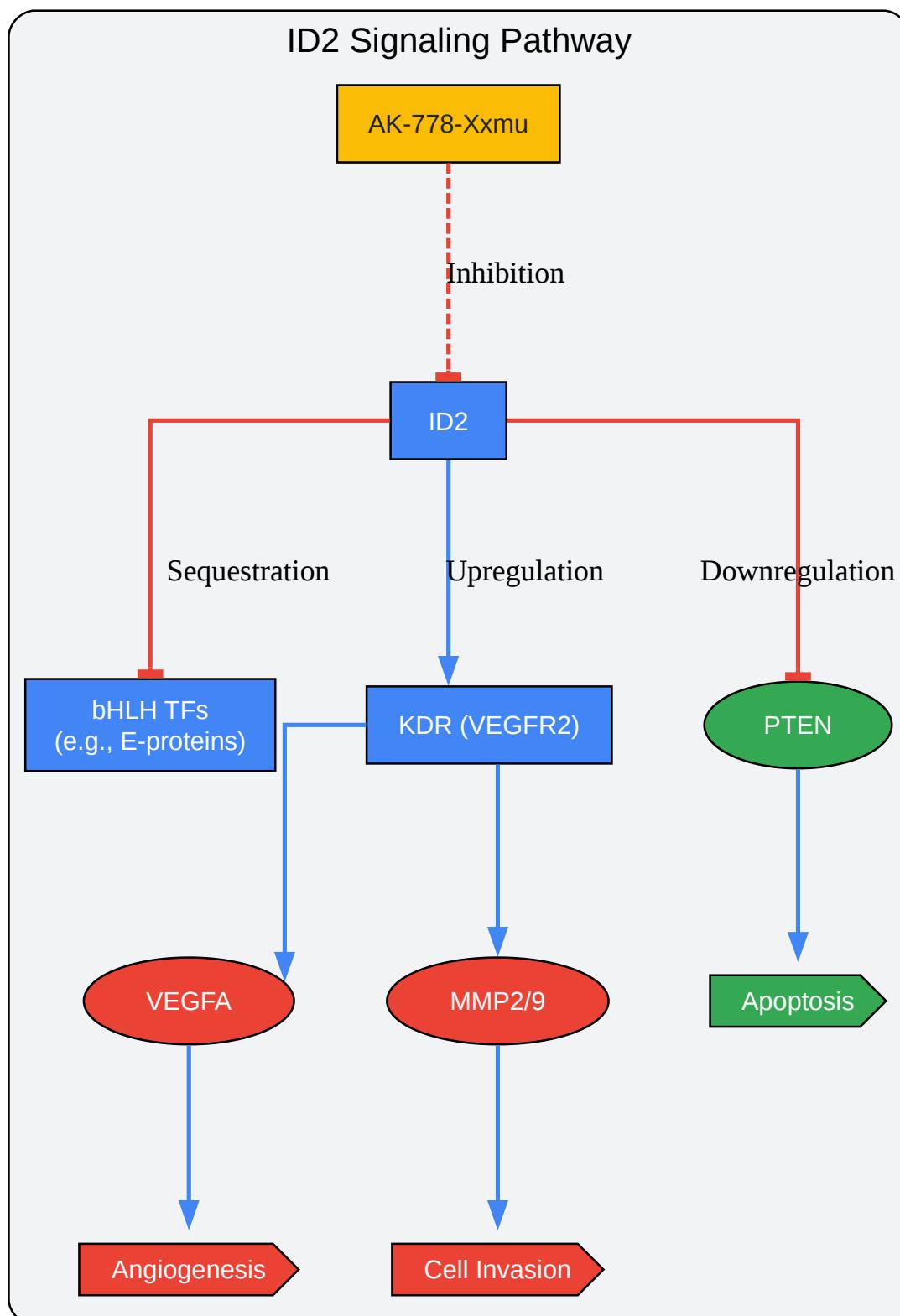
Parameter	Value	Dosing Schedule	Description
Tumor Growth Inhibition (TGI)	57.8% ^[3]	2.5 mg/kg, i.p., every other day for 5 days ^[3]	The percentage reduction in tumor growth rate compared to a vehicle-treated control group at the end of the study.
Effect on Ki67-positive cells	Significantly reduced ^[3]	2.5 mg/kg, i.p., every other day for 5 days ^[3]	A reduction in the proliferation marker Ki67, indicating decreased tumor cell proliferation.
Effect on Microvessel Density (MVD)	Significantly reduced ^[3]	2.5 mg/kg, i.p., every other day for 5 days ^[3]	A decrease in the density of blood vessels within the tumor, suggesting anti-angiogenic activity.

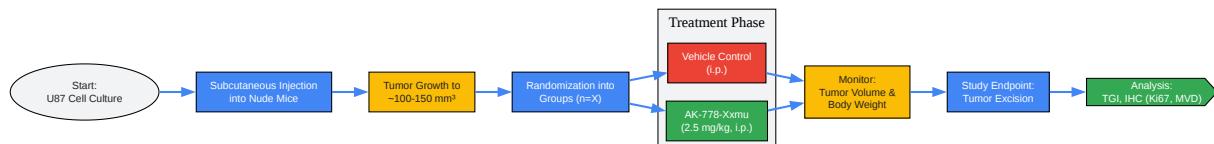
Mechanism of Action

AK-778-Xxmu functions by directly antagonizing the ID2 protein. This prevents ID2 from sequestering bHLH transcription factors, such as E-proteins. The restoration of bHLH transcription factor activity leads to the regulation of downstream gene expression, ultimately suppressing tumor growth. A key pathway affected by **AK-778-Xxmu** is the ID2-KDR signaling axis^{[3][5][6]}. By inhibiting this axis, **AK-778-Xxmu** down-regulates pro-angiogenic factors like VEGFA and invasion-related matrix metalloproteinases (MMP2/9), while up-regulating the expression of the tumor suppressor gene PTEN^{[3][5][6]}.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for **AK-778-Xxmu** in the context of the ID2 signaling pathway.



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